molecular formula C13H13F3O3 B13070039 Methyl 5-[2-(trifluoromethyl)phenyl]oxolane-2-carboxylate

Methyl 5-[2-(trifluoromethyl)phenyl]oxolane-2-carboxylate

Cat. No.: B13070039
M. Wt: 274.23 g/mol
InChI Key: HLQXYUKPGIAHBH-UHFFFAOYSA-N
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Description

Methyl 5-[2-(trifluoromethyl)phenyl]oxolane-2-carboxylate is a chemical compound with the molecular formula C13H13F3O3 and a molecular weight of 274.24 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxolane ring with a carboxylate ester group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[2-(trifluoromethyl)phenyl]oxolane-2-carboxylate typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with ethyl oxalyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to cyclization under acidic conditions to form the oxolane ring. Finally, the esterification of the carboxylic acid group with methanol yields the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[2-(trifluoromethyl)phenyl]oxolane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-[2-(trifluoromethyl)phenyl]oxolane-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-[2-(trifluoromethyl)phenyl]oxolane-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-[2-(trifluoromethyl)phenyl]oxolane-2-carboxylate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C13H13F3O3

Molecular Weight

274.23 g/mol

IUPAC Name

methyl 5-[2-(trifluoromethyl)phenyl]oxolane-2-carboxylate

InChI

InChI=1S/C13H13F3O3/c1-18-12(17)11-7-6-10(19-11)8-4-2-3-5-9(8)13(14,15)16/h2-5,10-11H,6-7H2,1H3

InChI Key

HLQXYUKPGIAHBH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(O1)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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